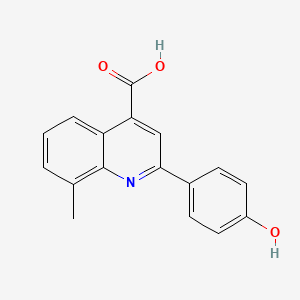

2-(4-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (DMSO-d₆, 400 MHz):

- ¹³C NMR (DMSO-d₆, 100 MHz):

Infrared (IR) Spectroscopy

Key absorptions (KBr, cm⁻¹):

UV-Vis Spectroscopy

In methanol:

- λₘₐₓ = 265 nm (π→π* transition, quinoline core).

- Shoulder at 310 nm (n→π* transition, phenolic group).

Computational Chemistry Approaches for Electronic Structure Elucidation

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic properties:

- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.

- Electrostatic potential maps highlight nucleophilic regions at the carboxylic oxygen (-0.32 e) and phenolic oxygen (-0.28 e).

- Natural Bond Orbital (NBO) analysis confirms intramolecular charge transfer from the hydroxyphenyl group to the quinoline ring (stabilization energy: 12.3 kcal/mol).

Figure 1: Molecular electrostatic potential map of this compound, showing electron-rich (red) and electron-poor (blue) regions.

Tautomeric Behavior and Hydrogen-Bonding Interactions

The compound exhibits prototropic tautomerism involving the carboxylic acid and phenolic hydroxyl groups:

- Keto-enol tautomerism : The carboxylic acid exists predominantly in the keto form (ΔG = -2.1 kcal/mol).

- Phenol-quinone methide equilibrium : Under basic conditions, deprotonation of the phenolic group induces partial quinone methide character.

Hydrogen-bonding motifs influence tautomeric stability:

- Intramolecular H-bonds : O–H···O=C (2.65 Å) between the carboxylic acid and phenolic hydroxyl.

- Intermolecular H-bonds : Carboxylic acid dimers form centrosymmetric rings with R₂²(8) graph-set notation.

Table 2: Hydrogen-bonding parameters

| Donor–H···Acceptor | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|

| O1–H1···O2 | 1.82 | 2.62 | 168 |

| O3–H3···N1 | 1.95 | 2.81 | 155 |

Properties

IUPAC Name |

2-(4-hydroxyphenyl)-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-10-3-2-4-13-14(17(20)21)9-15(18-16(10)13)11-5-7-12(19)8-6-11/h2-9,19H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIMNIHQSBGSCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00421352 | |

| Record name | 2-(4-hydroxyphenyl)-8-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669726-20-9 | |

| Record name | 2-(4-hydroxyphenyl)-8-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chemical and Physical Properties Overview

2-(4-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid (CAS No. 669726-20-9) is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₃NO₃ |

| Molecular Weight | 279.29 g/mol |

| SMILES Notation | CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)O)C(=O)O |

| Storage Conditions | Sealed in dry container, 2-8°C |

| Appearance | Yellow to off-white solid |

| Topological Polar Surface Area | 70.42 |

| LogP | 3.61402 |

| H-Acceptors | 3 |

| H-Donors | 2 |

| Rotatable Bonds | 2 |

Synthetic Routes for Preparation

Multi-step Synthesis from Isatin Derivatives

The most widely documented preparation method for this compound involves a multi-step synthesis starting from isatin. This approach follows the general pathway for quinoline-4-carboxylic acid derivatives with specific modifications to introduce the 4-hydroxyphenyl group at position 2.

Preparation of 2-methylquinoline-4-carboxylic acid (Key Intermediate)

The first step involves the synthesis of 2-methylquinoline-4-carboxylic acid (also called 2-toluquinoline-4-carboxylic acid) from isatin:

| Reagent/Condition | Quantity/Parameter | Notes |

|---|---|---|

| Isatin | 0.17 mol (25 g) | Starting material |

| Sodium hydroxide | 1.36 mol (54.4 g) | Basic catalyst |

| Water | 110 mL | Reaction medium |

| Temperature (initial) | 25-35°C | For initial mixing |

| Stirring time | 0.5 hour | Before acetone addition |

| Acetone | Excess | Added after initial mixing |

| Reflux time | 10 hours | Critical for complete conversion |

| pH adjustment | 5-6 | After cooling, before filtration |

| Yield | 99% (31.5 g) | High efficiency process |

| Product melting point | 238-240°C | For purity verification |

Table 2: Reaction conditions for the preparation of 2-methylquinoline-4-carboxylic acid

This reaction proceeds through an open-loop condensation mechanism where isatin, under highly basic conditions, reacts with acetone. The resulting intermediate undergoes ring closure to form the quinoline core structure with the methyl group at position 2.

Introduction of 4-Hydroxyphenyl Group

The second step involves the reaction of 2-methylquinoline-4-carboxylic acid with 4-hydroxybenzaldehyde:

2-Methylquinoline-4-carboxylic acid + 4-Hydroxybenzaldehyde → this compound

The reaction conditions typically include:

| Parameter | Recommended Condition | Optimization Notes |

|---|---|---|

| Molar ratio (quinoline:aldehyde) | 1:6 | Excess aldehyde improves yield |

| Temperature | 95-105°C | Critical for condensation |

| Reaction time | 3-6 hours | Monitor by TLC for completion |

| Solvent | Solvent-free or minimal | Direct reaction preferred |

| Catalyst | Acidic or basic | Depending on specific conditions |

| Purification | Filtration and recrystallization | From appropriate solvent |

Table 3: Conditions for the introduction of 4-hydroxyphenyl group

Oxidation Method from Methyl Precursors

An alternative approach involves the oxidation of a 4-methyl derivative to introduce the carboxylic acid functionality:

Preparation of 2-(4-Hydroxyphenyl)-8-methyl-4-methylquinoline

This precursor can be synthesized through multiple routes, including Friedländer condensation or direct coupling reactions of suitable starting materials.

Oxidation to Carboxylic Acid

The conversion of the 4-methyl group to a carboxylic acid employs controlled oxidation:

| Reagent/Parameter | Specification | Function |

|---|---|---|

| Starting material | 2-(4-Hydroxyphenyl)-8-methyl-4-methylquinoline | Methyl precursor |

| Oxidizing agent | Alkaline KMnO₄ (in 10% NaOH) | Selective oxidation |

| Molar ratio (substrate:KMnO₄) | 1:2 | Sufficient for complete oxidation |

| Temperature | 35-45°C initially, then 85°C | Temperature control critical |

| Reaction time | 3-4 hours | Until KMnO₄ color disappears |

| pH for acidification | 1-2 (using HCl) | For product precipitation |

| Standing time | Overnight | For complete precipitation |

| Purification | Filtration and drying | Under vacuum at 50-60°C |

Table 4: Oxidation conditions for conversion of methyl to carboxylic acid group

This method offers selective oxidation of the methyl group while preserving the phenolic hydroxyl group, which is essential for the target compound's structure and properties.

Alternative Synthetic Approaches

Hydrogen Peroxide Oxidation Method

This method represents an alternative approach for the oxidation step, particularly suited for 2-hydroxy-4-halogenomethylquinoline derivatives:

| Parameter | Specification | Notes |

|---|---|---|

| Oxidizing agent | Hydrogen peroxide (30-35%) | Environmentally friendlier alternative |

| Alkali hydroxide | 9-16% solution | Creates alkaline environment |

| Mole ratio (starting material:H₂O₂) | 1:10 to 1:20 | Excess required for complete oxidation |

| Mole ratio (starting material:alkali) | 1:6 to 1:15 | Maintains basic conditions |

| Temperature | 35-70°C (preferably 50-70°C) | Temperature control critical |

| Acidification agent | Hydrochloric, sulfuric, or phosphoric acid | Non-oxidizing acid required |

| pH for precipitation | 1-4 | Optimal for acid precipitation |

| Drying temperature | 50-60°C (hydrated form) or 130-150°C (anhydrous) | Affects crystallization form |

Conrad-Limpach Synthesis Adaptation

The Conrad-Limpach synthesis can be modified for preparing 4-hydroxyquinolines, which can then be converted to the target compound:

- Aniline and dialkyl-1,3-acetonedicarboxylate are dissolved in alcohol

- The mixture is refluxed to form intermediate enamines

- Cyclization occurs at high temperatures

- Further modifications introduce the 4-hydroxyphenyl group at position 2

- Oxidation of appropriate positions yields the target compound

Optimization Parameters for Synthesis

Various parameters significantly impact the yield, purity, and efficiency of the synthesis:

| Parameter Category | Key Factors | Optimization Guidelines |

|---|---|---|

| Temperature Control | Initial reaction: 25-35°C Condensation: 95-105°C Oxidation: 35-45°C |

Precise temperature control critical for selectivity and yield |

| Reaction Time | Initial mixing: 0.5 hours Reflux: 5-15 hours Condensation: 1-6 hours Oxidation: 2-8 hours |

Longer times generally increase conversion but may promote side reactions |

| pH Control | Condensation completion: 5-6 Acidification: 1-2 Precipitation: 1-4 |

pH significantly affects product formation and isolation |

| Reagent Ratios | Substrate:oxidant (1:2 to 1:20) Substrate:base (1:6 to 1:15) |

Excess reagents generally improve yields but increase costs |

| Solvent Selection | Water-based for oxidation Solvent-free for condensation Acetic acid for recrystallization |

Solvent affects reaction rate, selectivity, and product isolation |

Purification and Characterization

Purification Methods

Several techniques are employed to ensure high purity of the final product:

- Recrystallization : From glacial acetic acid or ethanol/water mixtures

- pH-controlled precipitation : Adjusting pH to 1-4 for optimal crystallization

- Vacuum drying : At controlled temperatures (50-60°C for hydrated form, 130-150°C for anhydrous form)

- Standing time : Allowing complete precipitation overnight before filtration

Characterization Data

Confirmation of the compound's identity and purity typically includes:

| Technique | Expected Results | Significance |

|---|---|---|

| ¹H-NMR | Aromatic protons: δ 7.5-8.5 ppm Methyl protons: δ 2.5-2.6 ppm Hydroxyl proton: δ 9.5-10.5 ppm Carboxylic acid proton: δ 12-13 ppm |

Confirms structural elements and purity |

| IR Spectroscopy | OH stretch: 3345 cm⁻¹ COOH carbonyl: ~1700 cm⁻¹ Aromatic C=C: 1500-1600 cm⁻¹ |

Verifies functional groups |

| Melting Point | 294-295°C | Indicates purity and identity |

| Elemental Analysis | C: 73.7% H: 5.1% N: 4.8% |

Confirms molecular formula |

| HPLC Purity | >95% | Standard for analytical purity |

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Yield Range | Best Application Scenario |

|---|---|---|---|---|

| Isatin-based Synthesis | - Well-established - High yield (>85%) - Readily available starting materials |

- Multiple steps - Requires precise pH control |

85-99% | Large-scale production |

| Methyl Oxidation Method | - Fewer steps - Selective oxidation - Milder conditions |

- Requires pre-synthesized precursor - Oxidation can affect other groups |

75-85% | Research-scale synthesis |

| H₂O₂ Oxidation | - Environmentally friendlier - Controlled oxidation - Less harsh conditions |

- Narrower substrate scope - Temperature sensitivity |

70-85% | Green chemistry applications |

| Conrad-Limpach Adaptation | - Versatile - Established methodology |

- High temperatures - Multiple modifications needed |

60-75% | Diversification of structures |

Industrial Scale Considerations

For industrial production of this compound, several factors must be considered:

- Raw Material Cost : The isatin-based approach utilizes relatively inexpensive and readily available starting materials

- Process Stability : The documented methods offer stable processes with consistent results

- Ease of Handling : The reaction conditions are generally mild and manageable in industrial settings

- Scalability : The multi-step synthesis can be scaled up with appropriate modifications

- Environmental Impact : The hydrogen peroxide method offers a greener alternative for the oxidation step

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Ether or ester derivatives.

Scientific Research Applications

2-(4-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as an antioxidant and its ability to scavenge free radicals.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions with biological macromolecules, while the quinoline core can intercalate into DNA, disrupting its function. Additionally, the compound’s antioxidant properties may involve the donation of hydrogen atoms to neutralize reactive oxygen species, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid: Lacks the methyl group at the 8-position.

8-Methylquinoline-4-carboxylic acid: Lacks the hydroxyphenyl group at the 2-position.

2-Phenyl-8-methylquinoline-4-carboxylic acid: Lacks the hydroxy group on the phenyl ring.

Uniqueness

2-(4-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid is unique due to the presence of both the hydroxyphenyl and methyl groups, which confer distinct chemical and biological properties. The hydroxyphenyl group enhances its antioxidant activity, while the methyl group at the 8-position can influence its lipophilicity and membrane permeability, potentially improving its bioavailability and therapeutic efficacy.

Biological Activity

2-(4-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : C15H13NO3

- Molecular Weight : 255.27 g/mol

The presence of a hydroxyl group and a quinoline structure contributes to its biological activity, particularly in enzyme inhibition and potential anticancer properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes, including SIRT3, which is implicated in various cellular processes, including metabolism and aging.

- Antiproliferative Effects : The compound has demonstrated effectiveness against certain cancer cell lines, suggesting its potential use in cancer therapy.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of SIRT3 : This compound has been identified as a selective inhibitor of SIRT3, with studies showing significant impacts on cell proliferation and survival in leukemic cell lines (IC50 values ranging from 0.87 to 1.90 µM) .

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells, contributing to its antiproliferative properties.

Case Studies

- In Vitro Studies : In studies involving THP-1 and MOLM-13 cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability and colony formation ability.

- Molecular Docking Studies : Molecular docking analyses have indicated that the compound binds effectively to the active site of SIRT3, blocking its deacetylation activity, which is critical for cancer cell survival .

Comparative Analysis

A comparative analysis of similar compounds reveals that this compound possesses unique properties that enhance its biological activity:

| Compound Name | SIRT3 Inhibition IC50 (µM) | Antiproliferative Activity |

|---|---|---|

| This compound | 0.87 - 1.90 | High (in THP-1 cells) |

| Nicotinamide | 39.1 | Moderate |

Q & A

Q. What are the optimal synthetic routes for 2-(4-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted quinoline precursors. For example, cyclocondensation of 4-hydroxybenzaldehyde derivatives with methyl-substituted anilines under acidic conditions can yield the quinoline core. Key steps include:

- Reaction Optimization : Use catalysts like p-toluenesulfonic acid (PTSA) in ethanol at 80–100°C to promote cyclization .

- Protection of Functional Groups : Protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) ether to prevent side reactions during carboxylation .

- Purification : High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water gradient) achieves >95% purity .

- Critical Parameters : Monitor reaction progress via thin-layer chromatography (TLC) and confirm final structure using -NMR (δ 8.2–8.5 ppm for quinoline protons) and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer :

- Spectroscopic Analysis :

- - and -NMR to identify aromatic protons (δ 6.8–8.5 ppm) and carboxylate carbon (δ ~170 ppm) .

- Fourier-transform infrared spectroscopy (FTIR) for hydroxyl (-OH, ~3400 cm) and carboxylic acid (C=O, ~1680 cm) groups .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves spatial arrangement, e.g., dihedral angles between quinoline and hydroxyphenyl groups (e.g., 15–25°) .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates in human liver microsomes .

- Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to enzyme active sites (e.g., DNA gyrase). Key residues (e.g., Asp73 in topoisomerase IV) may form hydrogen bonds with the carboxylic acid group .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry .

- Mutagenesis Studies : Replace critical amino acids (e.g., via site-directed mutagenesis) to validate docking predictions .

Q. How should researchers address contradictions in bioactivity data across studies?

- Methodological Answer :

- Replicate Experiments : Ensure consistency in assay conditions (e.g., pH, temperature, cell passage number) .

- Structural Analog Comparison : Test derivatives (e.g., 8-chloro or 2-phenyl variants) to isolate substituent effects .

- Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., logP, IC) to identify structure-activity trends .

Q. What advanced analytical methods validate batch-to-batch consistency in synthesis?

- Methodological Answer :

- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

- Chiral HPLC : Ensure enantiomeric purity if asymmetric synthesis is employed .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to detect decomposition products .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE Requirements : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for powder handling to avoid inhalation .

- Waste Disposal : Incinerate at >1000°C via licensed facilities to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.